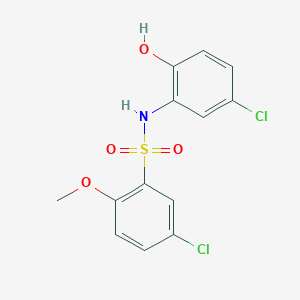

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide” seems to be a complex organic compound. It likely contains two phenyl rings, both substituted with a chlorine atom and one with a hydroxy group. One of the rings is likely attached to a benzenesulfonamide group via a methoxy bridge .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of the sulfonamide group could lead to interesting structural features, such as hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Sulfonamide compounds, including variations similar to 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide, have been evaluated for their antitumor properties. For example, a study by Owa et al. (2002) explored antitumor sulfonamides and their impact on gene expression changes, focusing on their utility as cell cycle inhibitors and their progression to clinical trials due to their oncolytic properties (Owa et al., 2002). Additionally, Banerjee et al. (2005) investigated sulfonamide drugs that inhibit tubulin polymerization, highlighting their role in antimitotic properties and interactions with tubulin (Banerjee et al., 2005).

Anticancer and Antimicrobial Effects

Research has also been conducted on the anticancer and antimicrobial effects of sulfonamide compounds. Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde, demonstrating activity against various bacterial strains and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012). In another study, Zareef et al. (2007) prepared novel chiral and achiral sulfonamides, screening them for anti-HIV and antifungal activities (Zareef et al., 2007).

Synthesis and Molecular Structure Analysis

Further, the synthesis and molecular structure analysis of similar sulfonamide compounds have been studied. Pu et al. (2016) reported on the preparation and reactive properties of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, indicating its utility in producing chlorinated products in good yields (Pu et al., 2016). Additionally, Gul et al. (2018) synthesized new dibenzenesulfonamides, exploring their inhibitory effects on carbonic anhydrase and their potential as anticancer drug candidates (Gul et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRUVNBBDBNFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2436407.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)

![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)